molecular formula C10H23NO3S2 B14710170 S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate CAS No. 21220-90-6

S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate

Cat. No.: B14710170
CAS No.: 21220-90-6
M. Wt: 269.4 g/mol
InChI Key: RQZMEDODERLGAL-UHFFFAOYSA-N
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Description

S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further substituted with a 2,2-diethylbutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2,2-diethylbutylamine with ethylene chlorohydrin to form the intermediate 2-(2,2-diethylbutylamino)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2,2-diethylbutylamino)ethyl chloride. Finally, the reaction of this chloride with sodium thiosulfate yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfate.

    Reduction: The compound can be reduced to form sulfide.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfate and corresponding amine derivatives.

    Reduction: Sulfide and corresponding amine derivatives.

    Substitution: Various substituted thiosulfates and amine derivatives.

Scientific Research Applications

S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-diethylbutyl group enhances its lipophilicity and potentially its interaction with biological membranes and enzymes.

Properties

CAS No.

21220-90-6

Molecular Formula

C10H23NO3S2

Molecular Weight

269.4 g/mol

IUPAC Name

3-ethyl-3-[(2-sulfosulfanylethylamino)methyl]pentane

InChI

InChI=1S/C10H23NO3S2/c1-4-10(5-2,6-3)9-11-7-8-15-16(12,13)14/h11H,4-9H2,1-3H3,(H,12,13,14)

InChI Key

RQZMEDODERLGAL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CNCCSS(=O)(=O)O

Origin of Product

United States

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